molecular formula C13H20N2O5S B3969491 N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3969491
M. Wt: 316.38 g/mol
InChI Key: YDERXNZKYNZJEI-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyethyl group and a methoxyphenyl group attached to a methanesulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:

    Formation of the Methanesulfonamido Intermediate: The initial step involves the reaction of methanesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)methanesulfonamide.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-chloro-N-(2-methoxyethyl)acetamide in the presence of a suitable catalyst such as N,N-dimethylformamide (DMF) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE: can be compared with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-19-9-8-14-13(16)10-15(21(3,17)18)11-6-4-5-7-12(11)20-2/h4-7H,8-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDERXNZKYNZJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
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N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

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